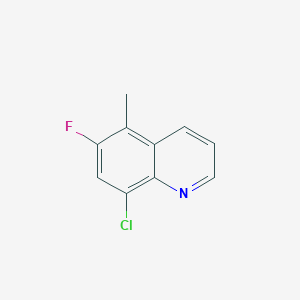

8-Chloro-6-fluoro-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-fluoro-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHRRDRHMOJMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 8 Chloro 6 Fluoro 5 Methylquinoline and Its Precursors

Elucidation of Reaction Pathways in Complex Quinoline (B57606) Formation

The formation of the 8-Chloro-6-fluoro-5-methylquinoline scaffold can be envisioned through several established quinoline synthesis methodologies, each with distinct mechanistic pathways. The selection of a particular route would largely depend on the availability and reactivity of the starting materials. A plausible precursor for the synthesis is 4-chloro-2-fluoro-3-methylaniline (B3039226) .

One of the most common methods for quinoline synthesis is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism for the formation of this compound via a Skraup-type reaction would likely proceed as follows:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Michael Addition: The amino group of 4-chloro-2-fluoro-3-methylaniline acts as a nucleophile and adds to acrolein in a Michael-type addition.

Electrophilic Cyclization: The subsequent cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring is attacked by the protonated aldehyde. The directing effects of the substituents on the aniline ring are crucial at this stage. The chloro, fluoro, and methyl groups will influence the position of the cyclization.

Dehydration and Oxidation: The resulting dihydroquinoline intermediate is then dehydrated and oxidized to yield the aromatic quinoline ring.

Another relevant pathway is the Doebner-von Miller reaction , which is a variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. For instance, the reaction of 4-chloro-2-fluoro-3-methylaniline with crotonaldehyde (B89634) could potentially yield the target molecule, though regioselectivity can be a challenge.

The Friedländer annulation offers another route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a suitably substituted o-aminoaryl ketone would be required, which could then react with a compound like acetaldehyde (B116499) or acetone. The regioselectivity of the condensation and subsequent cyclization is a key consideration in this method.

Finally, cycloaddition reactions , such as a [4+2] cycloaddition, represent a more modern approach to quinoline synthesis. mdpi.com These reactions can offer high regioselectivity in the construction of the quinoline core. mdpi.com

Table 1: Potential Precursors and Reaction Pathways for this compound Synthesis

| Precursor 1 | Precursor 2 | Reaction Type | Key Mechanistic Steps |

| 4-Chloro-2-fluoro-3-methylaniline | Glycerol/Acrolein | Skraup Synthesis | Michael addition, Electrophilic cyclization, Dehydration, Oxidation |

| 4-Chloro-2-fluoro-3-methylaniline | Crotonaldehyde | Doebner-von Miller | 1,4-Addition, Cyclization, Dehydration, Oxidation |

| Substituted o-aminoaryl ketone | Acetaldehyde | Friedländer Annulation | Aldol-type condensation, Cyclization, Dehydration |

Role of Catalysis in Directing Regioselectivity and Yield in Halogenated Quinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to control regioselectivity and improve reaction yields, particularly in the synthesis of complex molecules like halogenated quinolines.

In the context of Friedländer-type syntheses, both acid and base catalysis are commonly employed. For instance, the condensation step can be catalyzed by a base, which generates an enolate from the methylene-containing reactant. Conversely, acid catalysis can activate the carbonyl group of the o-aminoaryl ketone, making it more susceptible to nucleophilic attack. The choice of catalyst can significantly influence the regiochemical outcome, especially when using unsymmetrical ketones.

Transition metal catalysis, particularly with palladium, is instrumental in the functionalization of a pre-formed quinoline ring. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions allow for the introduction of various substituents at specific positions on the quinoline core. The regioselectivity of these reactions is often dictated by the electronic properties and steric environment of the halogen atoms. For a dihalogenated quinoline, the relative reactivity of the C-Cl and C-F bonds would be a critical factor. Generally, C-Cl bonds are more reactive than C-F bonds in such cross-coupling reactions.

The development of novel amine catalysts has also been shown to be effective in directing the regioselectivity of Friedländer annulations with unmodified ketones, leading to the synthesis of 2-substituted quinolines with high selectivity.

Table 2: Catalytic Approaches in Halogenated Quinoline Synthesis

| Catalysis Type | Reaction | Role of Catalyst | Impact on Synthesis |

| Acid/Base Catalysis | Friedländer Annulation | Activates reactants, promotes condensation | Influences reaction rate and regioselectivity |

| Palladium Catalysis | Cross-Coupling Reactions | Facilitates C-C and C-N bond formation | Enables late-stage functionalization, regioselective substitution |

| Amine Catalysis | Friedländer Annulation | Directs regioselective condensation | High yields of specific regioisomers |

Understanding Nucleophilic Aromatic Substitution and Cycloaddition Mechanisms Pertinent to Quinoline Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of halogenated quinolines. The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the positions ortho and para to it (positions 2 and 4) towards nucleophilic attack. The chlorine atom at the 8-position and the fluorine atom at the 6-position of the target molecule are on the benzene (B151609) ring portion of the quinoline. Their reactivity in SNAr reactions will be influenced by the electronic effects of the other substituents and the nature of the attacking nucleophile.

The general mechanism for an SNAr reaction involves two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups that can delocalize the negative charge will accelerate the reaction.

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, both the chloro and fluoro groups are potential leaving groups. The relative reactivity of these halogens in an SNAr reaction depends on two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond. Fluorine is the most electronegative halogen, which makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack (the rate-determining step). However, the C-F bond is also the strongest carbon-halogen bond. In many SNAr reactions, the attack of the nucleophile is the rate-determining step, making fluoro-substituted aromatics more reactive than their chloro counterparts.

Cycloaddition reactions provide an alternative and powerful strategy for constructing the quinoline ring system and for its further derivatization. For instance, aza-Diels-Alder reactions, a type of [4+2] cycloaddition, can be employed to build the pyridine (B92270) ring of the quinoline system. In this approach, an imine acts as the azadiene, which reacts with a dienophile. The substituents on both the azadiene and the dienophile control the regiochemistry and stereochemistry of the resulting quinoline. Photochemical cycloadditions of quinolines with alkenes have also been explored, leading to the formation of complex, polycyclic structures. rsc.org

Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Feature | C-Cl Bond | C-F Bond |

| Electronegativity of Halogen | Lower | Higher |

| Electrophilicity of Carbon | Less electrophilic | More electrophilic |

| Carbon-Halogen Bond Strength | Weaker | Stronger |

| Leaving Group Ability (in SNAr) | Generally good | Can be a better leaving group if C-X bond breaking is not the rate-determining step |

Computational and Theoretical Chemistry Studies on 8 Chloro 6 Fluoro 5 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Chloro-6-fluoro-5-methylquinoline. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and to explore the potential energy surface of this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ossila.comdergipark.org.tr

These calculations are crucial for understanding the steric and electronic effects of the chloro, fluoro, and methyl substituents on the quinoline (B57606) core. The resulting optimized geometry provides a stable, low-energy conformation that is essential for subsequent, more complex calculations. Furthermore, DFT can be used to map the energy landscapes, identifying transition states and reaction pathways for potential chemical transformations.

Table 1: Predicted Geometrical Parameters of this compound using DFT (Note: The following data is hypothetical and serves as an illustrative example of typical DFT results. Actual values would be derived from specific computational studies.)

| Parameter | Value |

|---|---|

| Bond Length (C5-CH3) | 1.51 Å |

| Bond Length (C6-F) | 1.36 Å |

| Bond Length (C8-Cl) | 1.74 Å |

| Bond Angle (C4-C5-C6) | 121.5° |

| Dihedral Angle (F-C6-C5-C10) | 179.8° |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. ossila.comdergipark.org.tr By simulating the UV-Vis spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. For instance, transitions often involve the promotion of an electron from a π to a π* orbital within the aromatic system.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis is a critical component of reactivity profiling. arabjchem.orgnih.govresearchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting how it will interact with other chemical species. For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 2: Calculated FMO and Reactivity Descriptors for this compound (Note: The following data is hypothetical and serves as an illustrative example of typical FMO analysis results.)

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 3.25 eV |

Molecular Electrostatic Potential (MEP) Surface Characteristics

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. arabjchem.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. Red-colored regions are electron-rich and are likely sites for electrophilic attack, while blue-colored regions are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms. The MEP surface is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions.

Advanced Molecular Modeling and Simulation Techniques

Building upon the foundational quantum chemical calculations, advanced molecular modeling and simulation techniques are utilized to explore the potential of this compound in a biological context. These methods are crucial for drug discovery and design.

Ligand-Based and Structure-Based Drug Design Principles Applied to Quinoline Scaffolds

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net Both ligand-based and structure-based drug design approaches are applicable to derivatives like this compound.

In ligand-based drug design , the focus is on the ligand itself. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. By comparing the structural features of a series of quinoline derivatives with their known biological activities, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein at the molecular level, providing valuable information on binding affinity and mode of action. In the context of quinoline derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes and receptors.

For instance, a study on a series of quinoline derivatives investigated their potential as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compounds were docked into the allosteric site of the HIV reverse transcriptase protein. The results indicated that quinoline derivatives containing a pyrimidine (B1678525) moiety generally exhibited higher docking scores than those with a pyrazoline moiety. nih.gov Notably, some compounds showed better docking scores than the standard drugs rilpivirine (B1684574) and elvitegravir. nih.gov The interactions observed were primarily hydrophobic in nature, with some compounds also forming hydrogen bonds with key amino acid residues like LYS 101. nih.gov

In another study, novel quinoline/thiazinan-4-one hybrids were designed and evaluated as potential antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking was performed to understand the binding mode of these compounds on the active site of the S. aureus MurB protein. The docking results correlated well with the experimentally observed antibacterial activity, with the most potent compound showing strong interactions within the active site. rsc.org

Furthermore, the anticancer potential of substituted quinolines has been explored through molecular docking. Studies on substituted quinoline and tetrahydroquinoline derivatives against various cancer cell lines have utilized docking to understand their mechanism of action. For example, some derivatives were shown to interact with Topoisomerase I, an important target in cancer therapy. nih.gov

The following table summarizes the findings from various molecular docking studies on quinoline analogues:

| Compound/Analogue Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | LYS 101, TRP 229, TYR 188 | -9.96 to -10.67 | nih.gov |

| Quinoline/thiazinan-4-one hybrids | S. aureus MurB | Not specified | Not specified | rsc.org |

| Substituted quinolines | Topoisomerase I | Not specified | Not specified | nih.gov |

| Quinoline-3-carboxamide (B1254982) derivatives | ATM Kinase | Not specified | Not specified | mdpi.com |

These studies collectively demonstrate the power of molecular docking in identifying potential biological targets for quinoline derivatives and in guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational stability of ligand-protein complexes, the flexibility of the protein structure, and the dynamics of binding interactions. Several studies have employed MD simulations to investigate the behavior of quinoline derivatives when bound to their biological targets.

A study on a new series of quinoline derivatives designed as potential protease inhibitors against SARS-CoV-2 utilized MD simulations to assess the stability of the ligand-protein complexes. nih.gov The simulations, performed on a complex of a quinoline derivative with the main protease (Mpro), revealed comparable stability to a complex with the reference drug remdesivir. nih.gov The analysis of root-mean-square deviation (RMSD), residue flexibility, and solvent accessible surface area (SASA) indicated the formation of stable complexes. nih.gov The simulations also highlighted the formation of a significant number of intermolecular hydrogen bonds between the quinoline derivative and key residues of the protease, such as GLU 166 and GLN 189, which validated the docking results. nih.gov

In another research endeavor, MD simulations were conducted on quinoline-3-carboxamide derivatives as inhibitors of DNA damage response (DDR) kinases, with a focus on ataxia telangiectasia mutated (ATM) kinase. mdpi.com The simulations, which ran for 100 nanoseconds, were used to establish the stability of the interactions between the inhibitors and the kinase. The results confirmed that the secondary structure of the protein remained stable throughout the simulation when bound to the quinoline derivative. mdpi.com

Furthermore, the potential of quinoline derivatives as acetylcholinesterase inhibitors for Alzheimer's disease has been investigated using MD simulations. nih.gov These simulations helped in understanding the dynamic behavior of the quinoline derivatives within the active site of the enzyme and in identifying key intermolecular interactions that contribute to their inhibitory activity. nih.gov

The table below summarizes key findings from MD simulation studies on quinoline analogues:

| Compound/Analogue Class | Target Protein | Simulation Length | Key Findings | Reference |

| Quinoline derivatives | SARS-CoV-2 Main Protease | Not specified | Stable ligand-protein complex, comparable to remdesivir; strong hydrogen bonding. | nih.gov |

| Quinoline-3-carboxamide derivatives | ATM Kinase | 100 ns | Stable protein secondary structure throughout the simulation. | mdpi.com |

| Quinoline derivatives | Acetylcholinesterase | Not specified | Elucidation of dynamic behavior and key intermolecular interactions. | nih.gov |

These examples underscore the importance of MD simulations in validating docking poses, assessing the stability of ligand-target interactions over time, and providing a more dynamic picture of the binding event, which is crucial for the development of effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) of Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead structures. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic fields.

Several QSAR and CoMFA studies have been conducted on quinoline analogues to understand the structural requirements for their biological activities. For instance, 2D and 3D-QSAR models were developed for a large dataset of quinoline derivatives with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The CoMSIA (Comparative Molecular Similarity Index Analysis) and 2D-QSAR models demonstrated good predictive capacity. These models were validated internally and externally, meeting all the statistical criteria for robustness. nih.gov

In another study, 3D-QSAR CoMFA and CoMSIA models were developed for a series of pyrimido-isoquinolin-quinones with antibacterial activity against MRSA. mdpi.com The models showed high correlation coefficients, indicating their reliability. The study identified that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were crucial for their antibacterial activity. mdpi.com

An earlier QSAR study on quinolone antibacterial agents calculated quantum chemistry indexes for a series of quinoline and related analogues. nih.gov The results revealed a high correlation between the net charge of the 4-carbonyl oxygen and the in vitro antibacterial activity. The study also highlighted the importance of the coplanarity between the 3-carboxylic acid group and the parent nucleus for the antibacterial activity. nih.gov

The statistical validation of QSAR models is crucial to ensure their predictive power. The table below presents the statistical parameters from some of the QSAR studies on quinoline analogues:

These QSAR and CoMFA studies provide valuable frameworks for the rational design of new quinoline derivatives with enhanced biological activities by identifying the key structural features that govern their potency.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Optimization

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an integral part of the early drug discovery process, as it allows for the identification of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

Numerous studies on quinoline derivatives have incorporated in silico ADME predictions to guide the selection and optimization of lead compounds. For example, in a study on novel quinoline derivatives as potential anti-tubercular agents, the pharmacokinetic profiles of the designed compounds were predicted. researchgate.net The results showed that the derivatives complied with Lipinski's rule of five and exhibited favorable properties such as good gastrointestinal absorption, bioavailability, and drug-likeness. researchgate.net

Similarly, an investigation into 2-chloroquinoline-3-carboxamide (B1625466) derivatives as potential cancer therapeutics involved the prediction of their physicochemical characteristics and toxicity using online tools. benthamdirect.com The in silico studies indicated that the developed compounds were orally bioavailable and had acceptable pharmacokinetic and toxicity profiles. benthamdirect.com

Another study focused on quinoline-4-one derivatives as potential Factor Xa inhibitors for anticoagulation therapy. bohrium.com The designed compounds were first screened for their in silico ADME parameters, and the majority of them showed excellent properties, with only a few not passing Lipinski's rule. bohrium.com

The following table provides a summary of the types of in silico ADME properties predicted for various quinoline analogues:

| Compound/Analogue Class | Predicted ADME Properties | Key Findings | Reference |

| Novel quinoline derivatives | Lipinski's rule compliance, GI absorption, bioavailability, drug-likeness | Favorable pharmacokinetic profiles for anti-tubercular activity. | researchgate.net |

| 2-chloroquinoline-3-carboxamide derivatives | Oral bioavailability, pharmacokinetic properties, toxicity | Acceptable profiles for potential cancer therapeutics. | benthamdirect.com |

| Quinoline-4-one derivatives | Lipinski's rule compliance, general ADME parameters | Majority of compounds showed excellent in silico ADME properties. | bohrium.com |

The integration of in silico ADME predictions in the early stages of research on quinoline derivatives is a crucial strategy for optimizing their drug-like properties and increasing the probability of developing successful clinical candidates.

Structure Activity Relationship Sar and Structure Target Interaction Studies of 8 Chloro 6 Fluoro 5 Methylquinoline Analogs

Correlating Halogen and Methyl Substituent Effects on Biological Activity Profiles

The nature, position, and electronic properties of substituents on the quinoline (B57606) ring are pivotal in defining the biological activity of its derivatives. Halogens and methyl groups, such as those in 8-Chloro-6-fluoro-5-methylquinoline, play a significant role in modulating a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

The introduction of halogen atoms can significantly impact a compound's efficacy. The position of the halogen is critical; for instance, studies on 8-substituted quinolines have found this position to be decisive for biological activity. researchgate.net Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Research on various halogen-containing quinoid compounds has shown that the presence and number of chlorine atoms can correlate with high insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com For example, N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide demonstrated potent inhibition (82%) of Phytophthora infestans. biointerfaceresearch.com In the context of anticancer agents, bromo derivatives of 8-hydroxyquinolines have shown strong antiproliferative effects against various tumor cell lines. gelisim.edu.trresearchgate.net The specific combination of an electron-withdrawing chlorine atom at C-8 and a fluorine atom at C-6 in the target molecule likely creates a unique electronic distribution across the quinoline core, influencing its interaction with target proteins.

The methyl group at the C-5 position also has a profound impact on the biological profile. Research has indicated that compounds with a methyl substituent at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells compared to their C-6 substituted counterparts. biointerfaceresearch.com This suggests that the steric bulk and electronic contribution of the methyl group at C-5 are crucial for optimal interaction with the target, possibly by orienting the molecule correctly within a binding pocket or by preventing metabolic deactivation at that position.

Table 1: Effect of Substituents on the Biological Activity of Quinoline Analogs

| Quinoline Analog | Substituent(s) | Observed Biological Effect | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo, 8-Hydroxy | Strong antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. | gelisim.edu.trresearchgate.net |

| C-5 Methyl-substituted quinoline | 5-Methyl | More potent anticancer activity compared to C-6 substituted analogs. | biointerfaceresearch.com |

| Halogenated N-substituted quinone imines | Multiple Chlorine atoms | High insecticidal, fungicidal, and herbicidal activity. | biointerfaceresearch.com |

| 8-Fluoro-2,3-dimethylquinolin-4-yl benzoates | 8-Fluoro | Good antifungal activity against various phytopathogenic fungi. | nih.gov |

Positional Isomerism and its Influence on Molecular Recognition and Binding Affinity

Positional isomerism, the differential placement of substituents on the quinoline scaffold, dramatically influences molecular recognition and binding affinity. Even minor shifts in the location of a functional group can lead to significant changes in biological activity by altering the way a molecule fits into and interacts with its biological target.

The specific arrangement of substituents in this compound is critical. Shifting the chloro, fluoro, or methyl groups to other positions would create isomers with distinct electronic and steric profiles, leading to different binding interactions. For example, studies on mannose-quinoline conjugates have demonstrated that positional isomers exhibit varied antioxidant and antibacterial activities, with some regioisomers showing significant antiproliferative effects only in the presence of copper(II) ions, highlighting the importance of substituent placement for specific biological outcomes. rsc.org

The influence of positional isomerism is evident in studies of various quinoline derivatives. For instance, the substitution pattern on the quinoline ring is a key determinant of activity in kinase inhibitors. The precise location of substituents affects interactions with the hinge region, the DFG motif, and other key residues within the kinase ATP-binding site. Similarly, in the context of adrenoceptors, 2-amino-4-phenyl quinolines show a preference for α2-adrenoceptors, a selectivity driven by the specific spatial arrangement of the amino and phenyl groups. nih.gov

Moving the 5-methyl group to the 6- or 7-position, for instance, would alter the steric profile near the per-position (C-4 and C-5). As noted, C-5 methyl substitution is often more favorable for anticancer activity than C-6 substitution. biointerfaceresearch.com Likewise, relocating the 8-chloro group would change its interaction with potential hydrogen bond acceptors or hydrophobic pockets in a receptor. The 8-position is often a key interaction point; for example, 8-hydroxyquinolines are known for their metal-chelating properties, which are fundamental to some of their biological activities. gelisim.edu.trresearchgate.net While this compound does not have a hydroxyl group, the electronic influence of the chlorine at this position remains significant for target binding.

Table 2: Influence of Positional Isomerism on Quinoline Activity

| Isomer Comparison | Biological Target/Activity | Observation | Reference |

|---|---|---|---|

| C-5 vs. C-6 Methyl-substituted quinolines | Anticancer | C-5 methyl substitution leads to more potent activity. | biointerfaceresearch.com |

| Positional isomers of mannose-quinoline conjugates | Antiproliferative/Antioxidant | Biological activity is dependent on the specific regioisomer. | rsc.org |

| 7-substituted vs. other substituted 4-aminoquinolines | Antimalarial | Bi-aryl substitution at the 7-position was most potent against P. falciparum. | biointerfaceresearch.com |

Rational Design Principles for Optimizing Potency and Selectivity in Quinoline-Based Scaffolds

Rational drug design involves the strategic modification of a lead compound to enhance its potency, improve its selectivity, and optimize its pharmacokinetic properties. For quinoline-based scaffolds like this compound, these principles are applied to fine-tune the interactions between the molecule and its biological target.

A key strategy is molecular hybridization, which combines the quinoline core with other pharmacophores to create hybrid molecules with enhanced activity. nih.gov This approach aims to engage multiple binding sites or to incorporate features that overcome resistance mechanisms. For example, quinoline-biphenyl hybrids have been synthesized to improve activity against P. falciparum. nih.gov

Another principle is the targeted modification of substituents to improve properties like solubility and receptor selectivity. mdpi.com The low water solubility of some quinoline-based drugs, such as the kinase inhibitor lapatinib, necessitates formulation as a salt. Rational design aims to modify the core scaffold to improve such properties intrinsically. nih.gov For instance, the introduction of fluorine atoms, as seen in the 6-fluoro substituent of the title compound, is a common strategy in medicinal chemistry to block metabolic oxidation and increase binding affinity through favorable electrostatic interactions. nih.govmanchester.ac.uk

Optimizing selectivity is a major goal of rational design. Many quinoline derivatives, particularly kinase inhibitors, suffer from off-target effects due to the conserved nature of ATP-binding sites. Design strategies focus on exploiting subtle differences in these sites to achieve selectivity. This can involve introducing substituents that form specific interactions with non-conserved amino acid residues or that induce a specific conformation of the target protein. Studies on C-RAF kinase inhibitors, for example, have shown that certain diarylurea derivatives with a quinoline core exhibit high potency and selectivity. researchgate.net Molecular docking studies are often used to predict how analogs will bind and to guide the synthesis of compounds with improved selectivity profiles. nih.gov

By systematically mapping how structural changes—such as altering the halogen at position 8, modifying the methyl group at position 5, or introducing new functional groups—affect target engagement and selectivity, researchers can refine quinoline scaffolds to develop potent and highly specific therapeutic agents. mdpi.comnih.gov

Molecular Targets and Biological Mechanisms of Action of Quinoline Derivatives Non Clinical Research

In Vitro Identification of Putative Molecular Targets

In vitro studies are fundamental in identifying the potential molecular targets of a compound. For quinoline (B57606) derivatives, these studies have revealed a range of interactions with enzymes and receptors that are crucial for cellular function and disease progression.

Quinoline-based compounds have demonstrated the ability to inhibit a variety of enzymes, a key mechanism behind their observed biological effects. nih.govresearchgate.net

DNA Gyrase and Topoisomerase: Several quinoline derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria. This inhibitory action is a cornerstone of the antibacterial activity of quinolone antibiotics. Some quinoline-based compounds also show inhibitory activity against human topoisomerases, which are involved in managing DNA topology in cancer cells, making them a focus in anticancer drug development. nih.gov

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.govresearchgate.net Quinoline derivatives have been developed as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR, EGFR, and c-Met, which are pivotal in cancer-related signaling cascades such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways. nih.govnih.gov Some quinoline-pyridine hybrids have shown potent inhibitory activity against PIM-1 kinase, with some acting as competitive inhibitors and others exhibiting mixed competitive and non-competitive inhibition. Furthermore, a derivative of neocryptolepine (B1663133), 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov

Other Enzymes: Research has shown that certain quinoline compounds can inhibit other enzymes as well. For instance, some derivatives have been found to act as non-competitive inhibitors of the human 20S proteasome, a key player in cellular protein degradation. nih.gov Additionally, studies have explored the inhibitory potential of quinoline derivatives against enzymes like DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov

Table 1: Examples of Enzymatic Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Target Enzyme(s) | Type of Inhibition |

| Quinolone Antibiotics | DNA Gyrase, Topoisomerase IV | - |

| Quinoline-Pyridine Hybrids | PIM-1 Kinase | Competitive, Mixed |

| Neocryptolepine Derivative | PI3K/AKT/mTOR Pathway | - |

| Substituted Quinolines | 20S Proteasome | Non-competitive |

| Various Quinoline Analogs | DNA Methyltransferases, Polymerases | - |

Ligand-receptor binding assays are crucial for understanding how a compound interacts with a specific receptor. These assays, which can be radioactive or non-radioactive, help in screening and quantifying the binding of ligands to their receptors. researchgate.net For quinoline derivatives, these assays have been instrumental in identifying their affinity for various receptors. For instance, in silico docking studies have been used to predict the binding affinity of thiopyrano[2,3-b]quinoline derivatives to the CB1a protein. nih.gov Similarly, the binding of boroxazolidone derivatives to the D2 dopamine (B1211576) receptor has been suggested through in silico assays and validated by the diminished effects upon co-administration with a known antagonist. mdpi.com

Understanding the specific interactions between a compound and its protein target at a molecular level is key to rational drug design. nih.govmdpi.com Computational methods like molecular docking are widely used to predict and analyze these interactions. nih.govresearchgate.net These studies can reveal important binding modes and the amino acid residues involved in the interaction. For example, the analysis of protein-ligand interactions can identify hydrogen bonds and hydrophobic interactions that are critical for the binding of a ligand to its receptor. nih.gov Software tools like AutoDock and PLIP (Protein-Ligand Interaction Profiler) are often employed to visualize and analyze these complex interactions. nih.govyoutube.com

Elucidation of Mechanistic Pathways at the Cellular Level in Non-Clinical Models

Beyond identifying molecular targets, it is crucial to understand how these interactions translate into cellular effects. Non-clinical models provide a platform to study the modulation of cellular pathways by quinoline compounds.

The quinoline scaffold serves as a versatile framework in drug discovery, with its derivatives capable of modulating various biological pathways involved in disease progression. researchgate.net As mentioned earlier, quinoline-based kinase inhibitors can disrupt key carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades. nih.gov For instance, the neocryptolepine derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. Some quinoline derivatives have also been shown to induce apoptosis through the p53 pathway. researchgate.net

A critical aspect of drug development is achieving selectivity, where a compound preferentially interacts with a pathogenic target over host structures, or with a specific enzyme isoform. For quinoline derivatives, selectivity can be influenced by subtle structural modifications. For example, the introduction of a chlorine atom at the 7-position of kynurenic acid, a quinoline derivative, enhances its antagonistic activity at NMDA receptors. mdpi.com In the context of enzyme inhibition, some quinoline-based inhibitors have shown selectivity for certain enzyme isoforms. For instance, dicyanopyridine-based inhibitors exhibit specificity for DNMT1, while some quinoline-based inhibitors can inhibit a broader range of DNA methyltransferases. biorxiv.org This difference in selectivity is often attributed to specific interactions with the active site of the enzyme. The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores, is a strategy employed to enhance selectivity and overcome drug resistance. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Chloro 6 Fluoro 5 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 8-chloro-6-fluoro-5-methylquinoline, a suite of NMR experiments, including one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To establish the precise connectivity of protons and carbons within the this compound molecule, a combination of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying the protons on the quinoline (B57606) ring system and confirming their positions relative to each other. For instance, the protons on the pyridine (B92270) and benzene (B151609) rings that are adjacent to each other would show cross-peaks in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. The methyl protons, for example, would show a clear correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for assigning quaternary carbons and for piecing together the entire molecular skeleton. For instance, the methyl protons would show correlations to the C5 and C6 carbons, and the aromatic protons would show correlations to various carbons across the quinoline ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, NOESY could provide insights into the conformation of the molecule, for example, by showing through-space interactions between the methyl group protons and the proton at the C4 position.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | ~8.8 | ~150 | C3, C4, C8a |

| 3 | ~7.4 | ~122 | C2, C4, C4a |

| 4 | ~8.0 | ~135 | C2, C3, C4a, C5 |

| 5-CH₃ | ~2.5 | ~18 | C4a, C5, C6 |

| 5 | - | ~130 | - |

| 6 | - | ~158 (d, JC-F) | - |

| 7 | ~7.6 (d, JH-F) | ~115 (d, JC-F) | C5, C6, C8, C8a |

| 8 | - | ~132 | - |

| 4a | - | ~148 | - |

| 8a | - | ~128 | - |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

¹⁹F NMR for Elucidating Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electronic environment of the quinoline ring. Furthermore, coupling between the fluorine atom and the adjacent proton at C7 (³JH-F) and carbons (JC-F) would be observed, providing further confirmation of the substitution pattern. The magnitude of these coupling constants can also offer insights into the geometry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and to probe the molecular vibrations of a compound. The spectra are complementary, with some vibrations being more prominent in IR and others in Raman.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the quinoline skeleton and the substituents.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretching (aromatic) | 3100-3000 | IR, Raman |

| C-H stretching (methyl) | 2980-2850 | IR, Raman |

| C=N stretching (quinoline) | 1620-1580 | IR, Raman |

| C=C stretching (aromatic) | 1600-1450 | IR, Raman |

| C-F stretching | 1250-1000 | IR (strong) |

| C-Cl stretching | 800-600 | IR, Raman |

| C-H out-of-plane bending | 900-675 | IR (strong) |

Note: These are general ranges and the exact positions of the peaks will be specific to the molecule.

The analysis of these vibrational modes, often aided by computational calculations such as Density Functional Theory (DFT), can provide a detailed fingerprint of the molecule. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₇ClFN), high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which should be consistent with the calculated exact mass of 195.0251 g/mol .

The fragmentation pattern in the mass spectrum would provide valuable structural information. The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks for the chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak). Common fragmentation pathways for quinolines include the loss of small molecules like HCN, and for this specific compound, the cleavage of the methyl group or the halogen atoms could also be anticipated. Analysis of these fragments helps to confirm the presence and location of the various substituents.

X-ray Crystallography for Precise Solid-State Structure Determination and Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide definitive information about its solid-state structure.

The crystallographic data would yield precise bond lengths, bond angles, and torsion angles, confirming the planar quinoline ring system and the positions of the chloro, fluoro, and methyl substituents. It would also reveal details about the intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the solid state. This technique would provide the most accurate and unambiguous structural elucidation of this compound.

Strategic Development and Optimization of 8 Chloro 6 Fluoro 5 Methylquinoline As a Research Lead Compound

Computational Approaches in Lead Optimization Cycles

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the lead optimization process by providing valuable insights into structure-activity relationships (SAR) and guiding the design of new analogs. researchgate.netresearchgate.net For a lead compound like 8-Chloro-6-fluoro-5-methylquinoline, a variety of computational methods can be employed to refine its properties.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in understanding how different substituents on the quinoline (B57606) core influence biological activity. By developing mathematical models that correlate structural features with activity, researchers can predict the potency of novel, unsynthesized derivatives. acs.org For instance, a hypothetical QSAR study on a series of this compound analogs might reveal the electronic and steric requirements for optimal target engagement.

Molecular docking simulations offer a visual and energetic prediction of how this compound and its derivatives bind to a biological target. These simulations can elucidate key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for affinity. For example, docking studies could reveal that the chloro and fluoro groups at the 8- and 6-positions, respectively, are critical for binding to a specific pocket in a target protein, while the methyl group at the 5-position might be amenable to modification to enhance selectivity. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to flag potential liabilities early in the optimization process. researchgate.net These computational models can estimate properties like aqueous solubility, membrane permeability, and potential for cytochrome P450 inhibition, allowing chemists to prioritize the synthesis of compounds with more favorable drug-like properties. researchgate.net

A typical computational workflow for optimizing this compound might involve the following steps:

Target Identification and Validation: Confirming the biological target and obtaining its 3D structure (either through experimental methods or homology modeling).

Binding Site Analysis: Characterizing the active site of the target to understand its features.

Docking of the Lead Compound: Simulating the binding of this compound to the target to predict its binding mode and affinity.

In Silico Analog Design: Generating a virtual library of derivatives by modifying the lead structure.

Virtual Screening and Scoring: Docking the virtual library and using scoring functions to rank the compounds based on predicted affinity and other parameters.

ADMET Profiling: Predicting the pharmacokinetic and toxicological properties of the most promising virtual hits.

Prioritization for Synthesis: Selecting a small number of high-potential candidates for chemical synthesis and biological evaluation.

This iterative cycle of computational design and experimental validation can significantly reduce the number of compounds that need to be synthesized, saving time and resources.

Molecular Hybridization Strategies for Designing Novel Quinoline Conjugates

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single hybrid compound. researchgate.netijpsjournal.com This approach can lead to compounds with enhanced affinity, dual modes of action, or improved selectivity. nih.gov The quinoline scaffold is a versatile platform for molecular hybridization due to its wide range of biological activities. ijpsjournal.comfrontiersin.org

For this compound, a molecular hybridization strategy could involve attaching other known pharmacologically active moieties to its core structure. The choice of the hybridization partner would depend on the therapeutic target and the desired biological effect. For example, if the goal is to develop an anticancer agent, one might consider creating hybrids of this compound with moieties known to possess cytotoxic or anti-proliferative properties, such as chalcones, oxazoles, or imidazopyridines. ijpsjournal.com

The design of these hybrids requires careful consideration of the linker used to connect the two pharmacophores. The linker should be stable under physiological conditions and should not interfere with the binding of either pharmacophore to its respective target. The length and flexibility of the linker can also be optimized to ensure the correct orientation of the pharmacophores for optimal activity.

Below is a hypothetical table illustrating potential molecular hybridization strategies for this compound, along with the rationale for each combination.

| Hybrid Partner | Rationale | Potential Linkage Point on Quinoline | Example Hybrid Structure Concept |

| Thiazole | Thiazole derivatives have shown potent antibacterial and antifungal activities. johnshopkins.edu | C-2 or C-4 position | 8-Chloro-6-fluoro-5-methyl-2-(thiazol-2-yl)quinoline |

| Triazole | Triazoles are known for a broad spectrum of activities, including antifungal and anticancer properties. researchgate.net | C-4 position via a linker | 1-((8-Chloro-6-fluoro-5-methylquinolin-4-yl)methyl)-1H-1,2,3-triazole |

| Sulfonamide | Sulfonamides are a well-established class of antibacterial and anticancer agents. nih.gov | C-4 amino derivative | N-(8-Chloro-6-fluoro-5-methylquinolin-4-yl)benzenesulfonamide |

| 1,8-Naphthyridin-2-one | This moiety has been explored in the development of antiproliferative agents. researchgate.net | C-4 phenoxy linkage | 4-((8-Chloro-6-fluoro-5-methylquinolin-4-yl)oxy)-1,8-naphthyridin-2(1H)-one |

The synthesized hybrid molecules would then be subjected to rigorous biological evaluation to assess their activity and to validate the design strategy.

Scaffold Hopping and Bioisosteric Replacements to Modulate Activity and Specificity

Scaffold hopping is a powerful medicinal chemistry strategy used to identify novel core structures (scaffolds) that can mimic the biological activity of a known lead compound while offering improved properties or a different intellectual property position. nih.govnih.gov This approach is particularly useful when the original scaffold has inherent liabilities, such as poor metabolic stability or off-target effects.

In the context of this compound, a scaffold hopping approach could be employed to replace the quinoline core with other bicyclic or heterocyclic systems that can maintain the essential pharmacophoric features required for biological activity. This process is often guided by computational methods that can assess the shape and electronic similarity of different scaffolds. nih.gov

For example, a pharmacophore model could be developed based on the key interactions of this compound with its target. This model would define the spatial arrangement of essential features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Virtual libraries of alternative scaffolds can then be screened against this pharmacophore model to identify potential replacements for the quinoline ring. A successful scaffold hop might replace the quinoline with a quinazoline, a benzothiazole, or another bicyclic system that presents the key substituents in a similar spatial orientation. nih.gov

Bioisosteric replacement is a related concept that involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov This strategy can be used to fine-tune the properties of a lead compound like this compound.

The following table provides examples of potential bioisosteric replacements for different substituents on the this compound scaffold:

| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |

| 8-Chloro | 8 | -Br, -CF₃ | To modulate lipophilicity and electronic properties. researchgate.net |

| 6-Fluoro | 6 | -OH, -NH₂, -CN | To introduce hydrogen bonding capabilities or alter electronic character. |

| 5-Methyl | 5 | -Ethyl, -Cyclopropyl, -CF₃ | To explore steric limits of the binding pocket and improve metabolic stability. |

| Quinoline Nitrogen | 1 | C-H (Naphthalene) | To remove a potential site of metabolism or hydrogen bonding. |

Design of Prodrugs and Targeted Delivery Systems for Research Purposes

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.gov The prodrug approach can be a valuable tool in research to overcome challenges associated with a lead compound, such as poor solubility, limited permeability, or rapid metabolism. acs.orgrsc.org

For a research compound like this compound, a prodrug strategy could be designed to enhance its utility in preclinical studies. For instance, if the compound exhibits low aqueous solubility, a water-soluble promoiety, such as a phosphate (B84403) or an amino acid ester, could be attached. This would facilitate formulation for in vivo experiments. acs.org

The design of a prodrug requires careful consideration of the promoiety and the linker connecting it to the parent drug. The linker must be stable enough to allow the prodrug to reach its intended site of action but labile enough to be cleaved efficiently to release the active compound.

Targeted delivery systems aim to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. For research purposes, this could involve conjugating this compound to a targeting moiety, such as a ligand that binds to a receptor that is overexpressed on a particular cell type. mdpi.com

Here is a table outlining potential prodrug and targeted delivery strategies for this compound for research applications:

| Strategy | Promoiety/Targeting Ligand | Potential Attachment Point | Objective |

| Prodrug for Improved Solubility | Phosphate ester, Amino acid | A hydroxyl group introduced onto the quinoline scaffold | To increase aqueous solubility for in vivo formulation. acs.org |

| Prodrug for Sustained Release | Lipophilic ester (e.g., decanoate) | A hydroxyl group introduced onto the quinoline scaffold | To create a depot effect for prolonged release in preclinical models. mdpi.com |

| Targeted Delivery | Folic acid | A suitable linker attached to the quinoline core | To target folate receptor-overexpressing cells in research models. |

| Radiolabeled Prodrug | N-alkoxy substituent | Quinoline nitrogen | For studying drug release mechanisms using radiolysis in a research setting. rsc.org |

These strategies, while focused on research applications, can provide valuable proof-of-concept for the development of more advanced drug delivery systems should the compound progress further in the drug discovery pipeline.

Potential Research Applications of 8 Chloro 6 Fluoro 5 Methylquinoline in Chemical Biology

Utility as a Synthetic Intermediate for Novel Heterocyclic Compounds

The inherent reactivity of the chloro- and fluoro-substituted quinoline (B57606) ring positions 8-Chloro-6-fluoro-5-methylquinoline as a valuable intermediate for the synthesis of more complex heterocyclic systems. The chlorine and fluorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

For instance, analogous compounds like 4-chloro-8-methylquinolin-2(1H)-one have been successfully utilized as precursors for the synthesis of various 4-substituted quinolinones and quinolinethiones through reactions with nucleophiles such as thiols, hydrazines, and amines. mdpi.com This established reactivity pattern suggests that this compound could similarly be functionalized at the 8-position to generate libraries of novel compounds with potential biological activities. The presence of the fluorine at the 6-position can further influence the regioselectivity of these substitution reactions.

Moreover, the methyl group at the 5-position can be a site for further chemical modification, or it can sterically and electronically influence the reactivity of the quinoline core, offering another layer of synthetic versatility. The development of synthetic routes starting from this compound could lead to the discovery of new chemical entities with applications in drug discovery and beyond.

Exploration in Materials Science Research

The photophysical and electronic properties inherent to the quinoline scaffold make its derivatives attractive candidates for materials science applications. While direct research on this compound in this area is not yet documented, the behavior of similar compounds provides a strong rationale for its investigation in the development of dyes, fluorescent sensors, and organic photovoltaic components.

Dyes and Fluorescent Sensors:

Quinoline-based structures are known to form the core of many fluorescent dyes and sensors. A related compound, 6-Chloro-8-fluoroquinoline, has been employed as an intermediate in the synthesis of Schiff bases that function as metal-ion recognition sensors. ossila.com These sensors operate on the principle of a shift in fluorescent emission upon chelation with a metal ion. It is plausible that derivatives of this compound could be designed to exhibit similar or enhanced sensing capabilities for specific ions or small molecules. The specific substitution pattern of this compound may lead to unique spectral properties, potentially enabling the development of highly selective and sensitive fluorescent probes.

Organic Photovoltaic Components:

In the realm of organic photovoltaics (OPVs), quinoline derivatives have been explored as components of dye-sensitized solar cells (DSSCs). For example, Schiff bases derived from 6-Chloro-8-fluoroquinoline can act as bidentate or tridentate ligands that readily coordinate with metal centers like Ruthenium (Ru) and Iridium (Ir) to form dye complexes used in DSSCs. ossila.com These complexes are crucial for light absorption and charge separation in such devices. The electronic properties of this compound, modulated by its specific halogen and methyl substituents, could be harnessed to create novel dye complexes with tailored absorption spectra and energy levels, potentially improving the efficiency of organic solar cells.

Application as a Molecular Probe for Investigating Biological Pathways

Molecular probes are essential tools in chemical biology for the visualization and study of biological processes in living systems. The fluorescent nature of many quinoline derivatives makes them suitable candidates for the development of such probes. While the application of this compound as a molecular probe is yet to be reported, its structural characteristics suggest a strong potential in this area.

The design of molecular probes often involves a fluorophore (the signaling unit) linked to a recognition element that selectively interacts with a biological target. The this compound scaffold could serve as the core fluorophore. Its utility as a synthetic intermediate allows for the facile attachment of various recognition moieties, such as ligands for specific proteins or reactive groups that target particular cellular components.

The lipophilicity and potential for membrane permeability, influenced by the chloro and methyl groups, could be advantageous for intracellular imaging. Furthermore, the fluorine atom can be a useful label for ¹⁹F NMR spectroscopy, providing an alternative method for tracking the probe's localization and interactions within a biological system. The development of probes based on this compound could open new avenues for investigating complex biological pathways with high spatial and temporal resolution.

Future Perspectives and Unresolved Challenges in 8 Chloro 6 Fluoro 5 Methylquinoline Research

Development of More Efficient and Atom-Economical Synthetic Methodologies

The synthesis of functionalized quinolines is a mature field, yet the pursuit of more efficient and environmentally benign methods remains a significant challenge. Traditional methods often involve harsh conditions and generate substantial waste. For a specific compound like 8-Chloro-6-fluoro-5-methylquinoline, developing scalable and sustainable synthetic routes is paramount for its potential applications.

A promising avenue lies in the development of metal-free catalytic systems. Recent research has demonstrated the potential of such methods for the functionalization of quinoline (B57606) rings, offering a greener alternative to traditional transition-metal catalysis. acs.org For instance, a metal-free protocol for the C-5 chalcogenation of 8-aminoquinolines has been established, showcasing the possibility of regioselective functionalization under mild conditions. mdpi.com Furthermore, nanocatalysts are emerging as a powerful tool in quinoline synthesis, offering high yields, low reaction times, and catalyst recyclability. nih.gov

Future research will likely focus on the following areas to enhance the synthesis of this compound and its derivatives:

| Research Focus | Description | Potential Impact |

| Flow Chemistry | Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity. nih.gov | Enhanced scalability and safety of synthesis. |

| C-H Activation | Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, improving atom economy. mdpi.com | More direct and efficient synthetic routes. |

| Photocatalysis | Visible-light-promoted reactions can proceed under milder conditions, reducing energy consumption and by-product formation. mdpi.com | Greener and more sustainable synthesis. |

Deeper Mechanistic Insights into Complex Biological Interactions and Selectivity

While the quinoline scaffold is known to interact with a variety of biological targets, the precise mechanisms of action for many derivatives, including this compound, are not fully understood. wikipedia.org The substituents on the quinoline ring play a crucial role in determining the compound's biological activity and selectivity. nih.govorientjchem.org For instance, a halogen at the 8-position, such as the chloro group in the target compound, has been shown to improve oral absorption and activity against certain pathogens. nih.gov

Unraveling the intricate interactions between this compound and its potential biological targets is a key challenge. This requires a multi-pronged approach combining experimental and computational techniques. A study on substituted quinolines revealed that they can inhibit tumor cell metabolism and induce apoptosis, suggesting multiple potential molecular targets. nih.gov The structure-activity relationship (SAR) of quinoline derivatives is critical, with features like the quinoline nitrogen and the nature of substituents influencing their activity. nih.govyoutube.com

Future research should focus on elucidating these complex interactions to enable the rational design of more potent and selective compounds.

| Research Area | Methodologies | Expected Outcomes |

| Target Identification | Affinity chromatography, proteomics, and genetic screening. nih.gov | Identification of specific protein binding partners. |

| Binding Site Characterization | X-ray crystallography, NMR spectroscopy, and computational docking. nih.govresearchgate.net | Detailed understanding of the ligand-protein interactions. |

| Pathway Analysis | Cell-based assays and systems biology approaches. | Elucidation of the downstream effects of target engagement. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of quinoline derivatives is no exception. These computational tools can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before they are synthesized. doaj.orgresearchgate.net

Machine learning models can be trained on large datasets of known quinoline derivatives to predict various properties, including:

Bioactivity: Predicting the potency and efficacy of a compound against a specific biological target. nih.govnih.gov

Physicochemical Properties: Estimating solubility, permeability, and other properties relevant to drug-likeness.

Toxicity: Forecasting potential adverse effects and off-target activities. nih.gov

For a compound like this compound, AI and ML can be leveraged in several ways:

| Application of AI/ML | Description | Potential Benefit |

| Virtual Screening | In silico screening of large virtual libraries of quinoline derivatives to identify promising candidates. mdpi.com | Rapid identification of potential lead compounds. |

| De Novo Design | Generative models can design novel quinoline structures with desired properties. youtube.com | Exploration of new chemical space and discovery of novel scaffolds. |

| Reaction Prediction | Predicting the outcome and optimal conditions for the synthesis of complex quinoline derivatives. | More efficient and targeted synthesis strategies. |

Recent studies have demonstrated the successful application of ML in predicting the site selectivity of reactions on quinoline derivatives and in designing novel compounds with improved characteristics. orientjchem.orgdoaj.org

Identification and Validation of Novel Molecular Targets for Quinoline Derivatives

The broad spectrum of biological activities exhibited by quinoline derivatives suggests that they may interact with a wide range of molecular targets. nih.govnih.govnih.gov While some targets, such as kinases and topoisomerases, are well-established, the identification and validation of novel targets remain a significant area of research. nih.govresearchgate.netnih.gov

The discovery of new molecular targets for compounds like this compound could open up new therapeutic avenues for various diseases. A functional proteomics approach has successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. nih.gov This highlights the potential for identifying previously unknown binding partners.

The process of identifying and validating novel molecular targets is a multi-step process:

| Step | Description | Key Techniques |

| Target Hypothesis Generation | Identifying potential targets based on the compound's structure, known activities of similar compounds, and computational predictions. | Cheminformatics, literature mining, and in silico target prediction. |

| Target Engagement | Confirming that the compound directly interacts with the hypothesized target in a cellular context. | Cellular thermal shift assays (CETSA), and activity-based protein profiling (ABPP). researchgate.net |

| Target Validation | Demonstrating that the interaction with the target is responsible for the compound's biological effect. | Genetic knockdown/knockout, and pharmacological inhibition with other known modulators of the target. |

The exploration of novel molecular targets for quinoline derivatives is an ongoing effort that promises to expand their therapeutic potential beyond their current applications. mdpi.comresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 8-chloro-6-fluoro-5-methylquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromination at the 8-position of a fluorinated quinoline precursor can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Methylation at the 5-position may employ methyl iodide or dimethyl sulfate with a base like potassium carbonate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity optimization requires analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., NMR to confirm fluorination sites) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions. NMR is essential for verifying fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : C-F stretches (~1200 cm) and C-Cl stretches (~750 cm) validate functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in drug design?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on halogen bonding between Cl/F substituents and protein backbone carbonyls .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Gaussian or ORCA software can optimize geometries at the B3LYP/6-31G* level .

Q. What strategies resolve contradictory data in pharmacological studies of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., R or Python’s SciPy) to assess heterogeneity via I statistics .

- Experimental Replication : Standardize assays (e.g., IC measurements) across labs. Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (use authenticated cultures) .

Q. How does the crystal structure of this compound influence its biological activity?

- Methodological Answer :

- Crystallography : Solve the structure using SHELXL for refinement. Analyze packing motifs (e.g., π-π stacking of quinoline rings) to assess bioavailability .

- Structure-Activity Relationships (SAR) : Corrogateate crystallographic data with bioassay results. For example, methyl group orientation at C5 may sterically hinder target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products